

The Structural Elucidation and Stereochemistry of Fascicularin: A Technical Guide

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Compound of Interest

Compound Name: *Fascicularin*

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Abstract

Fascicularin, a unique tricyclic marine alkaloid, has garnered significant attention within the scientific community due to its novel chemical architecture and promising cytotoxic activity. Isolated from the ascidian *Nephteis fascicularis*, its structure is characterized by a perhydropyrido[2,1-j]quinoline core, a trans-fused 1-azadecalin AB-ring system, and a distinctive thiocyanate functional group.^{[1][2]} This technical guide provides a comprehensive overview of the structure elucidation, stereochemical assignment, and biological significance of **fascicularin**, drawing from key spectroscopic and synthetic studies.

Introduction

Fascicularin was first isolated in 1997 from the marine invertebrate *Nephteis fascicularis*, collected in Pohnpei, Micronesia.^{[1][3]} It belongs to a family of tricyclic alkaloids that includes the cylindricines and lepadiformines.^[2] Structurally, it is distinguished from the closely related cylindricine B by being epimeric at the C(10) quaternary center, which results in a trans-1-azadecalin A/B ring fusion.^{[1][3]} Early biological screenings revealed that **fascicularin** exhibits cytotoxic properties, particularly against Vero cells, and shows activity in DNA repair-deficient yeast strains, suggesting a DNA-damaging mechanism of action.^[4]

Structure Elucidation

The determination of **fasicularin**'s planar structure and relative stereochemistry was primarily achieved through a combination of spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) playing pivotal roles.

Spectroscopic Data

The initial structural hypothesis for **fasicularin** was formulated based on extensive analysis of 1D and 2D NMR data, including COSY, HMQC, HMBC, and NOE experiments, along with mass spectrometry.^{[1][3]}

Table 1: NMR Spectroscopic Data for **Fasicularin**

While the complete original ¹H NMR data from the isolation study is not readily available, the following table combines the reported ¹³C NMR data with representative ¹H NMR data from a total synthesis of (±)-**fasicularin**.

Position	¹³ C Chemical Shift (ppm)	¹ H Chemical Shift (ppm), Multiplicity (J in Hz)
2	35.8	1.85 (m)
3	52.4	3.20 (m)
4	25.9	1.60 (m), 1.75 (m)
5	34.1	1.45 (m)
6	63.2	2.95 (dd, J = 12.0, 3.0 Hz)
7	26.2	1.55 (m)
8	26.8	1.25 (m)
8a	60.1	-
9	36.4	1.90 (m)
10	25.1	1.35 (m), 1.65 (m)
11	25.3	1.40 (m), 1.50 (m)
12	31.9	1.25 (m)
12a	39.8	1.70 (m)
1' (Hexyl)	36.9	1.30 (m)
2' (Hexyl)	29.5	1.25 (m)
3' (Hexyl)	22.6	1.25 (m)
4' (Hexyl)	31.8	1.25 (m)
5' (Hexyl)	22.6	1.25 (m)
6' (Hexyl)	14.1	0.88 (t, J = 6.5 Hz)
SCN	112.1	-

Note: ¹³C NMR data is from the original isolation paper as cited in synthetic literature. ¹H NMR data is representative from synthetic samples and may show slight variations.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) was crucial in determining the molecular formula of **fasicularin** as $C_{20}H_{34}N_2S$.

Key Spectroscopic Experiments and Methodologies

The elucidation of **fasicularin**'s complex three-dimensional structure relied heavily on advanced NMR techniques.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY experiments were instrumental in establishing the relative stereochemistry of the molecule. Key NOE correlations would have revealed the spatial proximity of protons, allowing for the assignment of the trans-fusion of the A/B rings and the equatorial orientation of the hexyl side chain at C2.

Experimental Protocol: 2D NOESY for Small Molecules

A generic protocol for acquiring a 2D NOESY spectrum for a small molecule like **fasicularin** on a standard NMR spectrometer is as follows:

- Sample Preparation: Dissolve 5-10 mg of the purified natural product in approximately 0.6 mL of a deuterated solvent (e.g., $CDCl_3$, CD_3OD) in a 5 mm NMR tube.
- Spectrometer Setup:
 - Tune and match the probe for the 1H frequency.
 - Optimize the lock parameters.
 - Shim the magnetic field to achieve optimal resolution.
- Pulse Sequence: Select a standard 2D NOESY pulse sequence (e.g., `noesygp` on a Bruker spectrometer).
- Acquisition Parameters:
 - Spectral Width (SW): Set to cover all proton signals (typically 10-12 ppm).
 - Number of Points (TD): 2048 in the direct dimension (F2) and 256-512 in the indirect dimension (F1).

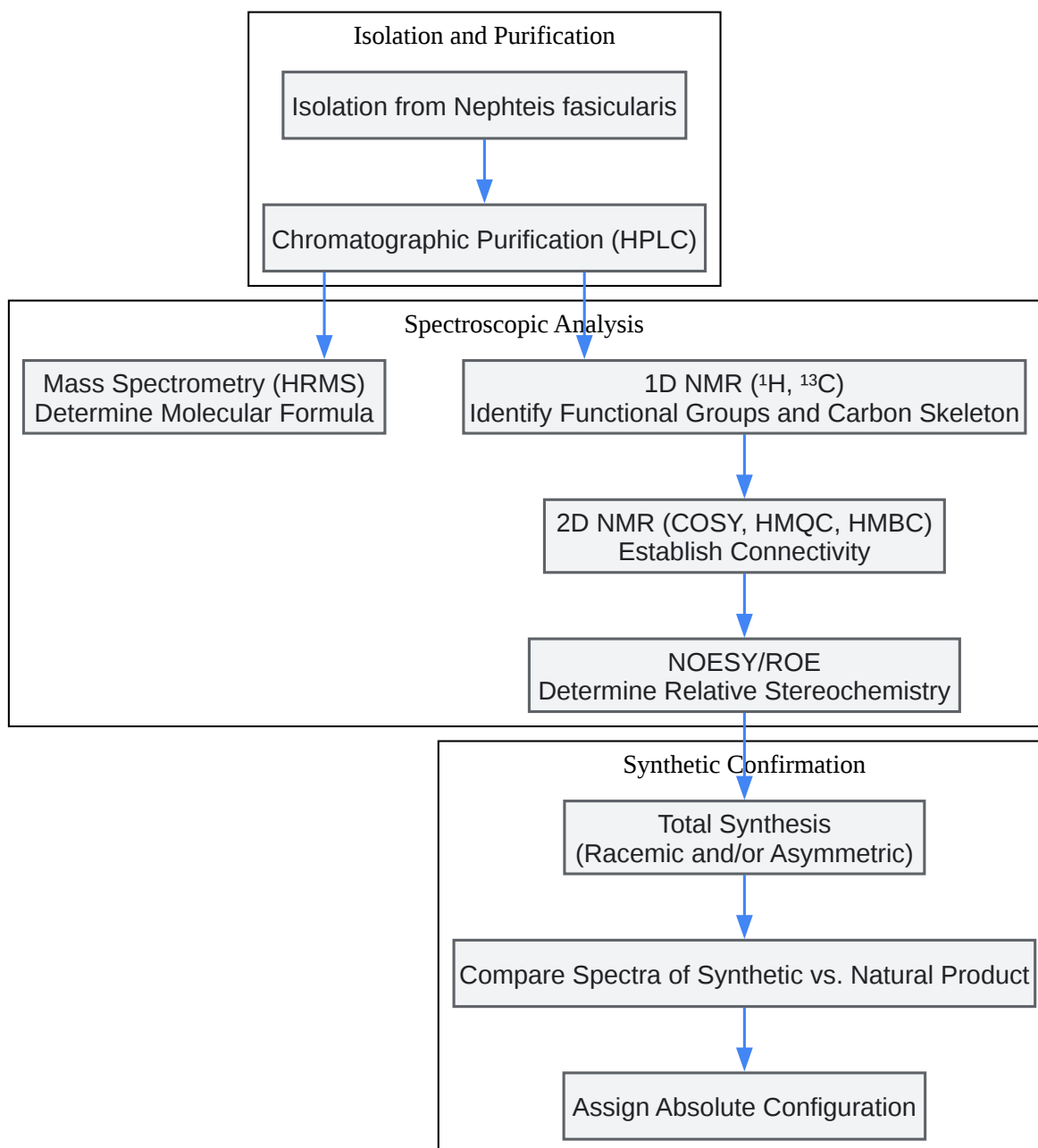
- Number of Scans (NS): 8-16 scans per increment, depending on sample concentration.
- Relaxation Delay (D1): Set to at least 1.5 times the longest T_1 relaxation time of the molecule (typically 1-2 seconds).
- Mixing Time (t_m): This is a critical parameter. For small molecules, a mixing time of 300-800 ms is a good starting point to observe key NOE cross-peaks. A series of experiments with varying mixing times can provide more quantitative distance information.
- Processing:
 - Apply a sine-bell or squared sine-bell window function in both dimensions.
 - Perform a two-dimensional Fourier transform.
 - Phase the spectrum carefully.
 - Baseline correct the spectrum.
- Analysis: Analyze the cross-peaks, which indicate through-space correlations between protons that are typically less than 5 Å apart.

Stereochemistry

While NMR provided the relative stereochemistry, the absolute configuration of **fasicularin** remained unassigned from the initial isolation study as the optical rotation of the natural product was not measured. The definitive assignment of its stereochemistry was later achieved through enantioselective total synthesis. Multiple total syntheses of **fasicularin** have been reported, which have not only confirmed the proposed structure but also allowed for the preparation of sufficient quantities for further biological evaluation.

Logical Workflow for Structure Elucidation

The process of determining the structure of a novel natural product like **fasicularin** follows a logical progression of experiments and data analysis.



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Caption: Workflow for the structure elucidation of **fascicularin**.

Biological Activity and Mechanism of Action

Fasicularin's cytotoxic properties are believed to stem from its ability to act as a DNA alkylating agent. The proposed mechanism involves the intramolecular displacement of the thiocyanate group to form a highly reactive aziridinium ion intermediate. This electrophilic species can then be attacked by nucleophilic sites on DNA bases, particularly the N7 position of guanine, leading to the formation of DNA adducts and subsequent strand cleavage. This mechanism is analogous to that of some clinically used anticancer drugs.



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Caption: Proposed mechanism of action for **fasicularin**.

Conclusion

The structure elucidation and stereochemical assignment of **fasicularin** represent a classic example of modern natural product chemistry, integrating advanced spectroscopic techniques with the confirmatory power of total synthesis. Its unique chemical structure and intriguing DNA-damaging mechanism of action make it a compelling lead compound for further investigation in the development of novel anticancer therapeutics. This guide has provided a detailed overview of the key data and methodologies that have been instrumental in understanding this fascinating marine natural product.

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